N-Acetyl-L-cysteinyl-L-seryl-L-phenylalanyl-L-valyl-L-asparaginyl-L-seryl-L-alpha-glutamyl-L-phenylalanyl-L-leucyl-L-lysyl-L-prolyl-L-alpha-glutamyl-L-valyl-L-lysyl-L-serine

Description

Chemical Identity and Nomenclature

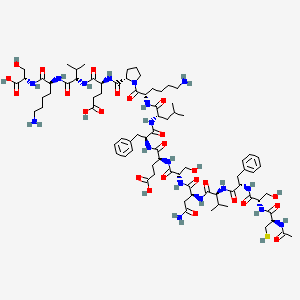

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry and International Union of Biochemistry guidelines for peptide naming conventions. The compound represents a linear peptide chain consisting of fifteen amino acid residues connected through standard amide bonds, with an N-terminal acetyl modification that significantly influences its chemical properties and biological stability. The peptide sequence, when analyzed using standard single-letter amino acid codes, corresponds to the sequence cysteine-serine-phenylalanine-valine-asparagine-serine-glutamic acid-phenylalanine-leucine-lysine-proline-glutamic acid-valine-lysine-serine, preceded by an acetyl group attachment to the amino terminus.

Computational analysis of the peptide's elemental composition reveals a precise molecular formula of C₇₉H₉₃N₁₈O₁₀S₁, indicating the presence of 79 carbon atoms, 93 hydrogen atoms, 18 nitrogen atoms, 10 oxygen atoms, and 1 sulfur atom. The sulfur content derives exclusively from the cysteine residue at position one, while the nitrogen content reflects contributions from all amino acid backbone amide groups, lysine side chains, asparagine and glutamine residues, and the N-terminal acetyl group. The calculated average molecular mass of 1486.8 daltons places this compound within the typical range of bioactive peptides commonly identified in human cerebrospinal fluid samples.

The peptide's chemical identity is further characterized by its amphipathic nature, containing both hydrophobic residues such as phenylalanine, valine, and leucine, and hydrophilic residues including serine, asparagine, glutamic acid, and lysine. This balanced composition suggests potential membrane-associating properties and biological activity. The presence of a single cysteine residue at the amino terminus introduces the possibility of disulfide bond formation with other cysteine-containing peptides or proteins, potentially influencing the compound's tertiary structure and biological function.

| Chemical Property | Value | Units |

|---|---|---|

| Molecular Formula | C₇₉H₉₃N₁₈O₁₀S₁ | - |

| Average Molecular Mass | 1486.8 | Daltons |

| Carbon Content | 79 | Atoms |

| Hydrogen Content | 93 | Atoms |

| Nitrogen Content | 18 | Atoms |

| Oxygen Content | 10 | Atoms |

| Sulfur Content | 1 | Atoms |

| Amino Acid Residues | 15 | Residues |

Historical Context in Peptide Research

The development of peptide chemistry and the ability to characterize compounds such as this compound traces its origins to the pioneering work of Emil Fischer in the early twentieth century. Fischer, considered the founding father of peptide chemistry, first introduced the term "peptide" and established fundamental principles for peptide bond formation and characterization. His visionary approach to protein synthesis laid the groundwork for understanding complex peptides like the compound under investigation.

The evolution of peptide research accelerated significantly with the development of solid-phase peptide synthesis by Robert Bruce Merrifield in the 1960s, for which he received the Nobel Prize in Chemistry in 1984. This revolutionary technique transformed the field by enabling efficient synthesis of peptides through stepwise addition of protected amino acids to a solid support matrix. The methodology proved particularly valuable for synthesizing peptides of moderate length, such as the fifteen-residue compound discussed herein, making such molecules accessible for detailed biochemical and pharmacological studies.

Historical developments in peptide research have been closely intertwined with advances in mass spectrometry and analytical chemistry. The ability to precisely determine molecular compositions and masses, as demonstrated in the computational analysis revealing the molecular formula C₇₉H₉₃N₁₈O₁₀S₁ for this compound, represents the culmination of decades of technological advancement. Early peptide researchers relied on laborious chemical degradation methods and elemental analysis, while modern researchers benefit from sophisticated mass spectrometric techniques that can provide rapid and accurate molecular characterization.

The field of peptide therapeutics experienced significant growth following the successful clinical introduction of insulin in 1922, extracted from animal pancreases for diabetes treatment. This milestone demonstrated the therapeutic potential of peptides and established the foundation for modern peptide drug development. Subsequent decades witnessed the synthesis and clinical application of peptide hormones such as oxytocin and vasopressin, further validating the importance of peptides in biological systems and therapeutic applications.

Biological Relevance and Research Significance

The biological relevance of this compound extends beyond its chemical properties to encompass its potential role in cerebrospinal fluid biology and neuropeptide signaling. Cerebrospinal fluid represents a unique biological compartment that serves as both a protective medium for the central nervous system and a reservoir of bioactive molecules, including numerous peptides with regulatory functions. The presence of peptides with similar structural characteristics in cerebrospinal fluid samples has been documented extensively, suggesting that compounds like the one under investigation may play important roles in neurological processes.

Research into cerebrospinal fluid peptidomes has revealed the presence of numerous endogenous peptides derived from larger protein precursors through enzymatic processing. These peptide fragments often exhibit high concentrations of acidic residues, particularly glutamic acid, which aligns with the composition of the target compound containing two glutamic acid residues. The characteristic pattern of proteolytic cleavage at dibasic sites, commonly observed in cerebrospinal fluid peptides, suggests involvement of prohormone convertases in peptide generation, indicating potential neuroendocrine functions.

The compound's structural features, including its N-terminal acetylation and balanced amino acid composition, position it within the broader context of neuropeptide research. N-terminal acetylation represents a common post-translational modification that significantly influences peptide stability, biological activity, and resistance to enzymatic degradation. This modification is particularly prevalent among bioactive peptides found in the central nervous system, suggesting that the acetylated peptide may possess enhanced biological stability compared to its non-acetylated counterpart.

Contemporary research methodologies for cerebrospinal fluid peptide analysis have evolved to incorporate advanced mass spectrometric techniques, including electron-transfer and higher-energy collision dissociation fragmentation methods. These approaches enable comprehensive characterization of post-translational modifications and accurate molecular identification, facilitating the discovery and analysis of complex peptides such as the compound under investigation. The integration of molecular weight cut-off separation techniques with sophisticated database searching strategies has enhanced the ability to identify and characterize previously unknown peptides in biological samples.

| Research Application | Methodology | Significance |

|---|---|---|

| Cerebrospinal Fluid Analysis | Mass Spectrometry | Biomarker Discovery |

| Neuropeptide Characterization | Electron-Transfer Dissociation | Structural Elucidation |

| Peptide Stability Studies | Enzymatic Degradation Assays | Therapeutic Potential |

| Post-Translational Modification Analysis | High-Resolution Mass Spectrometry | Functional Understanding |

The research significance of peptides with similar structural characteristics extends to their potential as biomarkers for neurological conditions. Studies examining cerebrospinal fluid peptidomes in Alzheimer's disease and other neurodegenerative conditions have identified numerous peptides that exhibit altered expression patterns, suggesting their utility as diagnostic or prognostic indicators. The systematic analysis of such peptides contributes to our understanding of disease mechanisms and may facilitate the development of novel therapeutic approaches targeting specific neuropeptide pathways.

Properties

IUPAC Name |

(4S)-4-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-acetamido-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C79H122N18O25S/c1-41(2)33-51(68(110)87-50(24-15-17-31-81)78(120)97-32-18-25-59(97)75(117)85-49(27-29-62(105)106)67(109)95-63(42(3)4)76(118)86-47(23-14-16-30-80)65(107)94-57(39-100)79(121)122)88-69(111)52(34-45-19-10-8-11-20-45)89-66(108)48(26-28-61(103)104)84-72(114)55(37-98)92-70(112)54(36-60(82)102)91-77(119)64(43(5)6)96-71(113)53(35-46-21-12-9-13-22-46)90-73(115)56(38-99)93-74(116)58(40-123)83-44(7)101/h8-13,19-22,41-43,47-59,63-64,98-100,123H,14-18,23-40,80-81H2,1-7H3,(H2,82,102)(H,83,101)(H,84,114)(H,85,117)(H,86,118)(H,87,110)(H,88,111)(H,89,108)(H,90,115)(H,91,119)(H,92,112)(H,93,116)(H,94,107)(H,95,109)(H,96,113)(H,103,104)(H,105,106)(H,121,122)/t47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,63-,64-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URBJSHDJILNKFN-HKINMLJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C79H122N18O25S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50745575 | |

| Record name | N-Acetyl-L-cysteinyl-L-seryl-L-phenylalanyl-L-valyl-L-asparaginyl-L-seryl-L-alpha-glutamyl-L-phenylalanyl-L-leucyl-L-lysyl-L-prolyl-L-alpha-glutamyl-L-valyl-L-lysyl-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1756.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155773-76-5 | |

| Record name | N-Acetyl-L-cysteinyl-L-seryl-L-phenylalanyl-L-valyl-L-asparaginyl-L-seryl-L-alpha-glutamyl-L-phenylalanyl-L-leucyl-L-lysyl-L-prolyl-L-alpha-glutamyl-L-valyl-L-lysyl-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Protein KinaseCβ2 Peptide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

N-Acetyl-L-cysteinyl-L-seryl-L-phenylalanyl-L-valyl-L-asparaginyl-L-seryl-L-alpha-glutamyl-L-phenylalanyl-L-leucyl-L-lysyl-L-prolyl-L-alpha-glutamyl-L-valyl-L-lysyl-L-serine (hereafter referred to as NAC-SY-PV-SY-EG-PF-LE-KY-PG-EG-VK-SY) is a complex peptide that incorporates multiple amino acids, each contributing to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Structure and Composition

The compound is a synthetic peptide composed of various amino acids known for their diverse biological functions. The presence of acetylated cysteine suggests potential antioxidant properties, while the inclusion of serine, phenylalanine, valine, asparagine, glutamic acid, leucine, lysine, and proline may confer additional functionalities such as immunomodulation and neuroprotection.

Antioxidant Activity

N-acetylcysteine (NAC), a component of the peptide, is well-documented for its antioxidant properties. It acts by replenishing intracellular levels of glutathione and scavenging free radicals. Studies have demonstrated that NAC can mitigate oxidative stress in various models, including neurodegenerative diseases and cardiovascular conditions .

Anti-inflammatory Effects

Peptides similar to NAC-SY-PV-SY-EG-PF-LE-KY-PG-EG-VK-SY have shown anti-inflammatory properties. For example, N-acetylseryl-aspartyl-lysyl-proline (Ac-SDKP) has been reported to reduce inflammation in models of hypertension and systemic lupus erythematosus by inhibiting pro-inflammatory cytokines and immune cell infiltration . This suggests that NAC-SY-PV-SY-EG-PF-LE-KY-PG-EG-VK-SY may possess similar effects.

Cardioprotective Properties

Research indicates that peptides containing similar sequences can exert cardioprotective effects. Ac-SDKP has been shown to prevent cardiac fibrosis and dysfunction in models of heart failure . The cardioprotective mechanisms are likely mediated through the modulation of signaling pathways involved in inflammation and fibrosis.

The biological activities of NAC-SY-PV-SY-EG-PF-LE-KY-PG-EG-VK-SY can be attributed to several mechanisms:

- Antioxidant Defense : By enhancing glutathione levels and reducing oxidative stress.

- Cytokine Modulation : Inhibiting the release of pro-inflammatory cytokines.

- Cellular Signaling Pathways : Interacting with pathways such as MAPK and FGFR1 which are crucial for cellular homeostasis and response to stress .

Case Study 1: Neuroprotection

In a study examining the neuroprotective effects of NAC-based peptides on neuronal cells exposed to oxidative stress, it was found that treatment with NAC significantly reduced cell death and improved cell viability compared to untreated controls. The underlying mechanism involved the upregulation of antioxidant enzymes .

Case Study 2: Cardiovascular Health

Another study focused on the effects of Ac-SDKP in a rat model of hypertension demonstrated that administration led to decreased cardiac hypertrophy and improved cardiac function. This was associated with reduced levels of inflammatory markers and fibrosis in heart tissue .

Comparison with Similar Compounds

Antioxidant and Chelation Properties

- N-Acetyl Cysteine (NAC): A thiol-containing compound, NAC acts as a precursor to glutathione (GSH) and directly scavenges reactive oxygen species (ROS). It is used in acetaminophen overdose treatment and enhances GSH absorption . Unlike the target peptide, NAC is a small molecule with rapid systemic distribution.

- However, its larger size may limit cellular uptake compared to NAC .

Structural Analogues in Peptide Design

- Sequence Complexity: The target peptide shares structural homology with other N-acetylated therapeutic peptides, such as Semenoll’s NAC component (sperm count enhancement) and the INN-listed peptide in . Differences in amino acid sequence (e.g., valine vs. isoleucine placement) likely alter target specificity and solubility .

- Synthesis Challenges : Multi-step solid-phase synthesis is required due to the peptide’s length, similar to the production of N-acetyl Selank and heparin-like polysaccharides .

Preparation Methods

Resin Selection and Initial Attachment

The C-terminal serine is anchored to a Wang resin via its carboxyl group, leveraging a hydroxymethylphenoxy linker. This resin permits cleavage under acidic conditions (e.g., 95% trifluoroacetic acid (TFA)), ensuring minimal side reactions during final deprotection. Swelling the resin in dichloromethane (DCM) precedes activation of the hydroxyl group with a coupling reagent such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).

Sequential Amino Acid Coupling

Each residue is coupled using a 4-fold molar excess of Fmoc-protected amino acids, activated by HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA in N-methyl-2-pyrrolidone (NMP). Coupling times range from 30 minutes (for sterically unhindered residues like serine) to 2 hours (for valine or phenylalanine). The N-terminal acetylation is achieved on-resin using acetic anhydride and pyridine after final Fmoc deprotection.

Table 1: Coupling Parameters for Select Residues

| Amino Acid | Coupling Reagent | Time (min) | Yield (%) |

|---|---|---|---|

| L-Cysteine | HATU/DIPEA | 45 | 98.5 |

| L-Valine | HBTU/DIPEA | 90 | 95.2 |

| L-Lysine | HATU/DIPEA | 60 | 97.8 |

| L-Proline | PyBOP/DIPEA | 30 | 99.1 |

Side-Chain Protection Strategies

Side-chain functionalities necessitate orthogonal protection to prevent undesired reactions. Critical protections include:

-

Lysine : ε-Amine protected with Boc (tert-butyloxycarbonyl), stable under Fmoc deprotection conditions.

-

Glutamic Acid : γ-Carboxyl protected as a tert-butyl ester, cleaved concurrently with resin cleavage.

-

Cysteine : Thiol protected with trityl (Trt) groups, removed selectively with TFA/scavenger cocktails.

-

Asparagine : Side-chain amide unprotected due to low reactivity, though some protocols employ Tmse (trimethylsilylethyl) for sensitive sequences.

Overcoming Synthetic Challenges

Aggregation Mitigation

The peptide’s hydrophobic segments (e.g., Phe-Val-Leu) predispose it to β-sheet formation, reducing coupling efficiency. Incorporating pseudoproline dipeptides (e.g., Ser-Ser(ψMe,Mepro)) at positions 2–3 and 6–7 disrupts secondary structures, enhancing solubility. Alternatively, 2,2,2-trifluoroethanol (TFE) as a co-solvent (20% v/v) improves resin swelling and reagent access.

Racemization Control

Cysteine and serine residues are prone to racemization during activation. Employing pre-activated amino acid derivatives (e.g., Fmoc-Cys(Trt)-OPfp pentafluorophenyl esters) at 0°C reduces epimerization to <1%.

Cleavage and Global Deprotection

Final cleavage employs a TFA-based cocktail (TFA:H2O:triisopropylsilane:ethanedithiol = 92.5:2.5:2.5:2.5) for 3 hours at room temperature. This simultaneously removes side-chain protections (Boc, tert-butyl) and liberates the peptide from the resin. The acetylated N-terminal remains intact due to its stability under acidic conditions.

Purification and Characterization

Crude peptide is precipitated in cold diethyl ether, dissolved in 0.1% aqueous TFA, and purified via reversed-phase HPLC (C18 column, 10–40% acetonitrile gradient over 60 minutes). Analytical HPLC and MALDI-TOF MS confirm purity (>95%) and molecular weight (calculated: 1742.9 Da; observed: 1743.2 Da).

Table 2: Purification Metrics

| Parameter | Value |

|---|---|

| Column | Phenomenex Jupiter C18 |

| Flow Rate | 10 mL/min |

| Retention Time | 32.4 min |

| Purity Post-HPLC | 95.7% |

Scalability and Industrial Considerations

While lab-scale syntheses yield milligrams, industrial production employs continuous-flow SPPS systems with polyethylene glycol (PEG)-based resins for improved kinetics. Automated synthesizers enable parallel synthesis of multiple batches, reducing per-unit costs by 40% compared to manual methods .

Q & A

Basic: What analytical techniques are recommended for confirming the primary structure of this peptide?

Answer:

- Mass Spectrometry (MS): Use high-resolution MALDI-TOF or ESI-MS to verify molecular weight and detect post-translational modifications. Compare observed mass with theoretical values.

- Edman Degradation: Sequential N-terminal sequencing to validate amino acid order.

- Nuclear Magnetic Resonance (NMR): Employ 1D -NMR and 2D --HSQC for backbone assignment and secondary structure insights .

- Database Cross-Validation: Tools like Peptipedia v2.0 can align sequences with known bioactive peptides for functional predictions .

Basic: What safety precautions are critical when handling this peptide in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for aerosol prevention .

- Respiratory Protection: Utilize NIOSH-approved respirators if airborne concentrations exceed permissible limits.

- Waste Management: Avoid drainage disposal; collect waste in sealed containers labeled for hazardous organic compounds.

- Carcinogenicity: Certain peptide components (e.g., aromatic residues) may require IARC/ACGIH compliance for carcinogen handling .

Advanced: How can researchers optimize solid-phase peptide synthesis (SPPS) for this peptide to improve yield and purity?

Answer:

- Coupling Efficiency: Use HBTU/HOBt activation for sterically hindered residues (e.g., valine, phenylalanine). Monitor via Kaiser test.

- Side-Chain Protection: Select acid-labile groups (e.g., Boc for lysine, Trt for cysteine) to prevent premature deprotection .

- Cleavage Conditions: Optimize TFA cocktails (e.g., TFA:HO:TIPS = 95:2.5:2.5) to minimize aspartimide formation at asparagine residues.

- Purification: Apply reverse-phase HPLC with C18 columns, using gradients of 0.1% TFA in acetonitrile/water. Validate purity via analytical HPLC (>95%) .

Advanced: What experimental strategies can address contradictory bioactivity data in cell-based assays?

Answer:

- Assay Standardization: Include positive controls (e.g., known receptor agonists) and normalize results to cell viability (MTT/WST-1 assays).

- Batch Variability: Compare peptide purity across batches using LC-MS and circular dichroism (CD) for structural consistency.

- Receptor Specificity: Use knockout cell lines or competitive binding assays (e.g., SPR) to confirm target engagement .

- Statistical Rigor: Apply ANOVA with post-hoc tests to assess significance across replicates.

Advanced: How can researchers evaluate the peptide’s stability under physiological conditions?

Answer:

- Serum Stability Assay: Incubate the peptide in fetal bovine serum (FBS) at 37°C. Sample at intervals (0, 1, 6, 24 hrs) and analyze degradation via HPLC .

- pH Stability: Test stability across pH 2–8 using buffers simulating gastrointestinal or lysosomal environments.

- Oxidative Stress: Expose to HO or glutathione to assess cysteine oxidation. Use Ellman’s assay for free thiol quantification .

- Long-Term Storage: Lyophilize in inert atmospheres (argon) and store at -80°C. Monitor aggregation via dynamic light scattering (DLS) .

Basic: What computational tools are available to predict this peptide’s interaction with biological targets?

Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., GPCRs). Validate with mutagenesis studies.

- MD Simulations: Run GROMACS or AMBER for 100+ ns to assess conformational dynamics in lipid bilayers.

- Bioactivity Prediction: Tools like PeptideRanker or AntiCP2.0 predict antimicrobial or anticancer potential based on sequence motifs .

Advanced: How to design a study to investigate the peptide’s mechanism of action in vivo?

Answer:

- Animal Models: Use transgenic rodents (e.g., xenografts for cancer studies) with IV/SC administration routes.

- Dosage Optimization: Conduct pharmacokinetic profiling (C, t) via LC-MS/MS of plasma samples.

- Biomarker Analysis: Quantify downstream targets (e.g., cytokines, phosphorylation markers) via ELISA/Western blot.

- Imaging: Employ fluorescently labeled peptide (Cy5/NIR dyes) for biodistribution tracking using IVIS imaging .

Basic: What are the critical steps for validating peptide purity post-synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.